![molecular formula C26H22N2O4S B14017288 4-Methyl-N-[(4-nitrophenyl)(diphenyl)methyl]benzene-1-sulfonamide CAS No. 22566-47-8](/img/structure/B14017288.png)
4-Methyl-N-[(4-nitrophenyl)(diphenyl)methyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide,4-methyl-n-[(4-nitrophenyl)diphenylmethyl]- is a complex organic compound with the molecular formula C20H18N2O4S. This compound is characterized by the presence of a benzenesulfonamide group, a methyl group, and a nitrophenyl group attached to a diphenylmethyl moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide,4-methyl-n-[(4-nitrophenyl)diphenylmethyl]- typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with diphenylmethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzenesulfonamide,4-methyl-n-[(4-nitrophenyl)diphenylmethyl]-.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide,4-methyl-n-[(4-nitrophenyl)diphenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-methyl-n-[(4-aminophenyl)diphenylmethyl]benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide,4-methyl-n-[(4-nitrophenyl)diphenylmethyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide,4-methyl-n-[(4-nitrophenyl)diphenylmethyl]- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in microorganisms, leading to their death. Additionally, the nitrophenyl group can undergo reduction to form an amino group, which may further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide,4-methyl-: Similar structure but lacks the nitrophenyl and diphenylmethyl groups.
4-Nitrobenzenesulfonamide: Contains the nitrophenyl group but lacks the diphenylmethyl moiety.
Diphenylmethylamine: Contains the diphenylmethyl group but lacks the sulfonamide and nitrophenyl groups.
Uniqueness
Benzenesulfonamide,4-methyl-n-[(4-nitrophenyl)diphenylmethyl]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and diphenylmethyl groups enhances its potential as a versatile reagent in organic synthesis and as a candidate for drug development.
Eigenschaften
CAS-Nummer |
22566-47-8 |
|---|---|
Molekularformel |
C26H22N2O4S |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
4-methyl-N-[(4-nitrophenyl)-diphenylmethyl]benzenesulfonamide |
InChI |
InChI=1S/C26H22N2O4S/c1-20-12-18-25(19-13-20)33(31,32)27-26(21-8-4-2-5-9-21,22-10-6-3-7-11-22)23-14-16-24(17-15-23)28(29)30/h2-19,27H,1H3 |
InChI-Schlüssel |
OXYUMXJUIUMOBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)

![tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14017227.png)
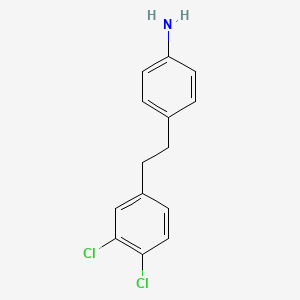
![5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine](/img/structure/B14017240.png)
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione](/img/structure/B14017241.png)
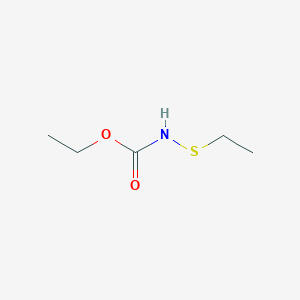
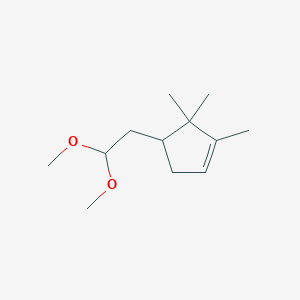
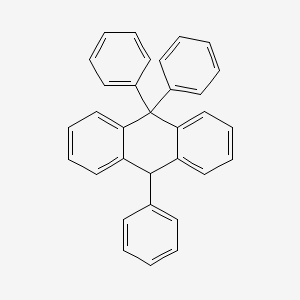


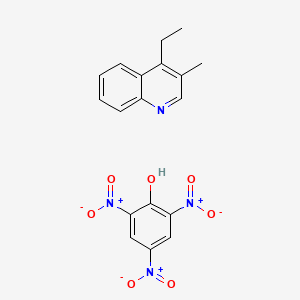

![[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate](/img/structure/B14017291.png)
